4-Fluorobenzenecarboximidamide;hydrate;hydrochloride, commonly known as 4-Fluorobenzamidine Hydrochloride, is a chemical compound with the molecular formula and a molar mass of 174.6 g/mol. It is classified as a hydrochloride salt of 4-fluorobenzamidine, which is a derivative of benzamidine. This compound is primarily recognized for its role as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, making it significant in the field of medicinal chemistry, particularly for diabetes treatment .
The synthesis of 4-Fluorobenzenecarboximidamide;hydrate;hydrochloride can be achieved through several methods, primarily involving the reaction of 4-fluorobenzoic acid derivatives with amines. One notable method includes:
The molecular structure of 4-Fluorobenzenecarboximidamide;hydrate;hydrochloride features a fluorinated benzene ring attached to a carboximidamide group. The InChI key for this compound is JQDATBKJKUWNGA-UHFFFAOYSA-N, and its SMILES representation is [H+].[Cl-].NC(=N)C1=CC=C(F)C=C1
.
4-Fluorobenzenecarboximidamide;hydrate;hydrochloride is involved in various chemical reactions due to its functional groups:
The compound's reactivity is influenced by the presence of the fluorine atom, which enhances electrophilicity and alters the electronic properties of the benzene ring, making it a useful building block in organic synthesis .
As a Dipeptidyl Peptidase-IV inhibitor, 4-Fluorobenzenecarboximidamide;hydrate;hydrochloride works by binding to the active site of the enzyme DPP-IV. This inhibition prevents the breakdown of incretin hormones, which are crucial for insulin secretion and glucose homeostasis.
4-Fluorobenzenecarboximidamide;hydrate;hydrochloride has several scientific applications:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, showcasing its importance in therapeutic applications and research innovations.
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4